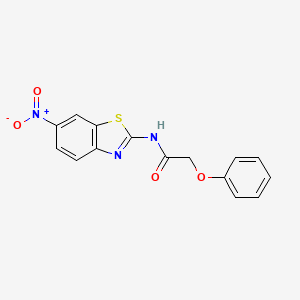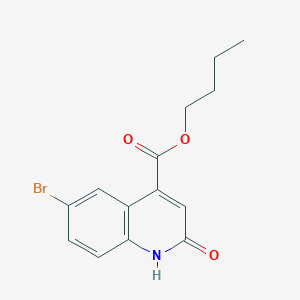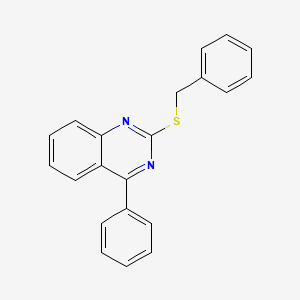![molecular formula C24H40N2O4 B3955153 3,3'-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1-piperidinyl)-2-propanol]](/img/structure/B3955153.png)
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1-piperidinyl)-2-propanol]
Übersicht
Beschreibung
3,3'-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1-piperidinyl)-2-propanol], commonly known as PPOP, is a chemical compound that has been extensively researched for its potential applications in various fields. PPOP is a chiral molecule with two stereoisomers, namely (R,R)-PPOP and (S,S)-PPOP.
Wirkmechanismus
The mechanism of action of PPOP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PPOP has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and tumor growth. PPOP has also been shown to modulate the activity of various transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PPOP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPOP can inhibit the proliferation of cancer cells and induce apoptosis. PPOP has also been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that PPOP can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPOP in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using PPOP include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are many future directions for the research of PPOP. One direction is to investigate the potential use of PPOP as a chiral ligand in asymmetric catalysis. Another direction is to study the mechanism of action of PPOP in more detail to identify its molecular targets and signaling pathways. Additionally, the development of novel PPOP derivatives with improved properties and activities is another area of future research.
Wissenschaftliche Forschungsanwendungen
PPOP has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, PPOP has been shown to have antitumor, anti-inflammatory, and antiviral activities. PPOP has also been investigated for its potential use as a chiral ligand in asymmetric catalysis. In materials science, PPOP has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4/c1-19-7-3-5-13-25(19)15-21(27)17-29-23-9-11-24(12-10-23)30-18-22(28)16-26-14-6-4-8-20(26)2/h9-12,19-22,27-28H,3-8,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXCVKYOWFEMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3955093.png)

![ethyl 4-[6-oxo-7-(4-pyridinylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B3955124.png)

![methyl 3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3955133.png)


![3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3955165.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3955174.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]serine](/img/structure/B3955182.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955184.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3955188.png)